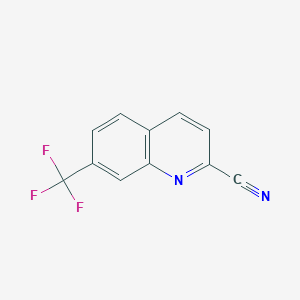![molecular formula C22H24N2O4S B2371241 2-[3-(benzenesulfonyl)-6-ethyl-2-oxoquinolin-1-yl]-N-propan-2-ylacetamide CAS No. 1115979-56-0](/img/structure/B2371241.png)
2-[3-(benzenesulfonyl)-6-ethyl-2-oxoquinolin-1-yl]-N-propan-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Potential
- Anticancer Agents Synthesis : The compound's structure, related to tetrahydroisoquinoline derivatives, has been investigated for its anticancer potential. Studies have synthesized analogs maintaining the tetrahydroisoquinoline moiety, demonstrating significant cytotoxicity against various breast cancer cell lines (Redda, Gangapuram, & Ardley, 2010).
Antibacterial Properties
- Antibacterial Activities : Derivatives of this compound have been explored for their antibacterial properties. Research into 1,2,3-diazaborine derivatives, which includes structures similar to the compound , showed effectiveness against bacteria in vitro and in vivo (Grassberger, Turnowsky, & Hildebrandt, 1984).
Nonlinear Optical Properties
- Nonlinear Optical Applications : Studies have investigated compounds with similar structures for their nonlinear optical properties. These properties are crucial for developing materials for optical limiting applications (Ruanwas et al., 2010).
Catalytic Applications
- Catalysts in Chemical Reactions : The compound's derivatives have been used in synthesizing half-sandwich ruthenium complexes, which showed efficiency as catalysts in the transfer hydrogenation of acetophenone derivatives (Dayan et al., 2013).
Antitumor Activity
- Novel Antitumor Agents : Research into novel 3-benzyl-4(3H)quinazolinone analogues, similar in structure to the compound , has shown broad-spectrum antitumor activity. These findings suggest potential applications in cancer therapy (Al-Suwaidan et al., 2016).
Antiparasitic Potential
- Antiparasitic Drug Development : The compound's derivatives have been investigated for their antiparasitic activities, particularly against Trypanozoma cruzi and Plasmodium falciparum, suggesting its potential as a lead scaffold for antiparasitic drug development (Pagliero et al., 2010).
Orientations Futures
While specific future directions for this compound were not found, it’s worth noting that polymeric micelles have been propitious for delivering a wide range of therapeutics . This suggests potential future applications in the field of nanomedicine for compounds like “2-[3-(benzenesulfonyl)-6-ethyl-2-oxoquinolin-1-yl]-N-propan-2-ylacetamide”.
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for benzenesulfonyl or quinolinyl groups
Mode of Action
Based on its structural similarity to other benzenesulfonyl and quinolinyl compounds, it may bind to its target proteins or enzymes and modulate their activity . The presence of the ethyl and propan-2-yl groups could influence the compound’s binding affinity and selectivity.
Biochemical Pathways
Benzenesulfonyl derivatives have been known to interfere with various biochemical pathways, including those involved in cell signaling and metabolism
Pharmacokinetics
The presence of the benzenesulfonyl group could potentially enhance the compound’s solubility in organic solvents , which might influence its absorption and distribution in the body. The compound’s metabolism and excretion would likely depend on its specific interactions with metabolic enzymes and transporters.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and reactivity could be affected by the pH of its environment . Additionally, the presence of other molecules could influence the compound’s binding to its targets and its subsequent effects.
Propriétés
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethyl-2-oxoquinolin-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-4-16-10-11-19-17(12-16)13-20(29(27,28)18-8-6-5-7-9-18)22(26)24(19)14-21(25)23-15(2)3/h5-13,15H,4,14H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVRWXDHSRRBSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

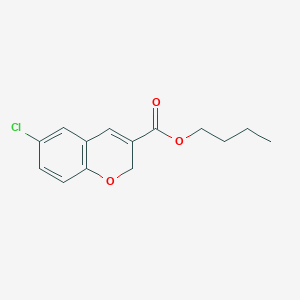
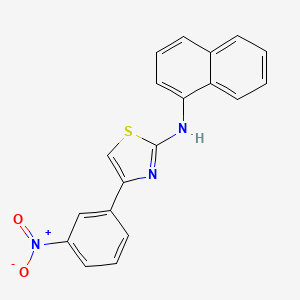

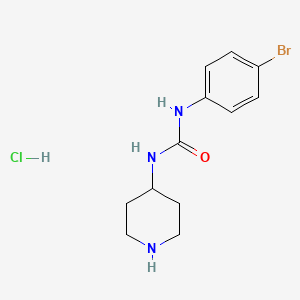
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2371167.png)
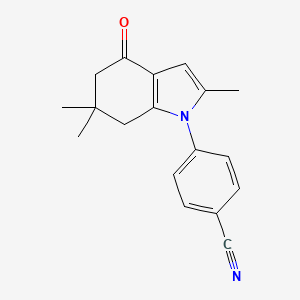
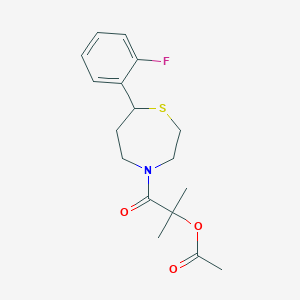
![5-((4-Bromophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2371170.png)
![N~6~,N~6~-diethyl-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2371171.png)

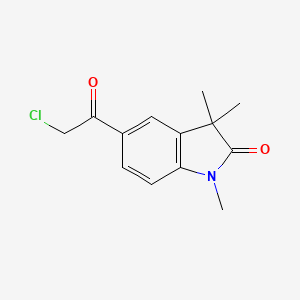
![N-Cyclopentyl-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371174.png)
![N-(4-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2371175.png)
